molecular formula C12H14O4 B1460834 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid CAS No. 556044-13-4

3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid

Cat. No.: B1460834
CAS No.: 556044-13-4
M. Wt: 222.24 g/mol
InChI Key: MZENHHUDINQIFT-AATRIKPKSA-N
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Description

3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. This compound is characterized by the presence of a phenyl ring substituted with a 2-methoxyethoxy group and a prop-2-enoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 3-(2-methoxyethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating mixtures.

Scientific Research Applications

3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid can be compared with similar compounds such as:

    3-[3-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.

    3-[3-(2-Ethoxyethoxy)phenyl]prop-2-enoic acid: The ethoxy group in this compound can influence its chemical properties and interactions compared to the methoxyethoxy group.

    3-[3-(2-Methoxyethoxy)phenyl]propanoic acid: This compound lacks the double bond in the prop-2-enoic acid moiety, which can alter its reactivity and applications

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

(E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-7-8-16-11-4-2-3-10(9-11)5-6-12(13)14/h2-6,9H,7-8H2,1H3,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZENHHUDINQIFT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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